Lymecycline-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H38N4O10 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2 |
InChI Key |
PZTCVADFMACKLU-FQUWEHRISA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCNC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Lymecycline-d8: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lymecycline-d8 for researchers, scientists, and drug development professionals. This compound is the deuterated form of Lymecycline, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium isotopes makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Lymecycline.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of tetracycline, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling lends it a greater molecular weight than its non-deuterated counterpart, Lymecycline, which is crucial for its use as an internal standard in quantitative analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₀D₈N₄O₁₀ | [1][2] |
| Molecular Weight | 610.68 g/mol | [1][2] |
| Synonyms | N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine-d8, Mucomycin-d8, Tetramyl-d8 | [1][2][3] |
| Appearance | Yellow, hygroscopic powder | [4] |
| Solubility | Very soluble in water, slightly soluble in ethanol (96 per cent) | [4] |
| Stability | Light and temperature sensitive | [1] |
Table 2: Physicochemical Properties of Lymecycline (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₈N₄O₁₀ | [5] |
| Molecular Weight | 602.641 g/mol | [6] |
| Melting Point | 192.5°C | [7] |
| LogP | 1.027 | [7] |
Pharmacological Properties and Mechanism of Action
Lymecycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] This mechanism is fundamental to its efficacy in treating various bacterial infections, most notably acne vulgaris.[8]
The key steps in its mechanism of action are:
-
Entry into the bacterial cell: Lymecycline, being lipophilic, can passively diffuse through the bacterial cell membrane.[8]
-
Binding to the 30S ribosomal subunit: Inside the bacterium, Lymecycline binds to the 30S ribosomal subunit.[9]
-
Inhibition of protein synthesis: This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[9]
References
- 1. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lymecycline | 992-21-2 [chemicalbook.com]
- 5. drugs.com [drugs.com]
- 6. Lymecycline - Wikipedia [en.wikipedia.org]
- 7. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]
- 8. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Physicochemical Properties of Deuterated Lymecycline: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known physicochemical properties of lymecycline and a predictive analysis of how selective deuteration may alter these properties. While direct experimental data on deuterated lymecycline is not publicly available, this document leverages established principles of kinetic isotope effects and the impact of deuterium substitution on molecular characteristics to offer a robust theoretical framework for research and development. The primary anticipated benefit of deuterating lymecycline is the potential for a modified metabolic profile, leading to an improved pharmacokinetic and pharmacodynamic response. This guide outlines the foundational data of the parent compound, details the expected modulations through deuteration, and provides standardized experimental protocols for the empirical validation of these predictions.
Introduction to Lymecycline and the Rationale for Deuteration
Lymecycline is a second-generation, broad-spectrum tetracycline antibiotic, noted for its high solubility and efficient absorption.[1][2] It is a prodrug that is rapidly hydrolyzed to the active metabolite, tetracycline, upon absorption.[3][4][5] Lymecycline is primarily used in the treatment of acne vulgaris and other susceptible bacterial infections.[6][7][8]
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a recognized strategy in drug development to enhance a molecule's metabolic stability.[9][10] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate than a carbon-hydrogen (C-H) bond, particularly in metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[11][12][13] For lymecycline, which is converted to tetracycline, deuteration could potentially slow this conversion or the subsequent metabolism of tetracycline, which is a substrate and inhibitor of CYP3A4.[3] Such modifications can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects.[9][14]
Physicochemical Properties of Lymecycline (Non-Deuterated)
A thorough understanding of the parent drug's properties is essential for predicting and evaluating the effects of deuteration.
| Property | Value | Source(s) |
| Molecular Formula | C29H38N4O10 | [15][16] |
| Molecular Weight | 602.6 g/mol | [15] |
| Solubility | Approx. 5,000 times more soluble than tetracycline base; soluble at all physiological pH values. Soluble in DMSO. | [1][15][16][17] |
| pKa | 2.50 ± 0.24 (Strongest Acidic: 2.51) | [6][7] |
| LogP | -1.7 | [6][7] |
| Melting Point | 192.5 °C | [7] |
| Biological Half-Life | Approximately 8-10 hours | [5][6][7][17] |
| Absorption | 77-88% absorbed after oral administration. | [6][7][8][17] |
Predicted Effects of Deuteration on Lymecycline's Physicochemical Properties
Based on established principles, the introduction of deuterium is expected to induce the following changes:
| Property | Predicted Change | Rationale | Source(s) |
| Metabolic Stability | Increased. | The primary motivation for deuteration. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage (Kinetic Isotope Effect), especially in CYP450-mediated pathways. | [11][12][13][18] |
| Half-Life (t½) | Increased. | A direct consequence of reduced metabolic clearance. | [9][19] |
| pKa | Slight Increase in Basicity / Decrease in Acidity. | Deuterium is electron-donating compared to protium, which can slightly alter the acidity and basicity of nearby functional groups. Amines may become slightly more basic, and carboxylic acids or phenols slightly less acidic. | [14] |
| LogP / Lipophilicity | Slight Decrease. | Deuterated compounds can exhibit slightly reduced lipophilicity (hydrophobicity). | [14] |
| Solubility | Potentially Increased. | Studies on other deuterated molecules have shown an increase in aqueous solubility, which could be a critical factor in oral absorption. | [20] |
| Melting Point | Altered. | Changes in crystal lattice energy due to deuteration can lead to variations in the melting point. | [20] |
| Pharmacological Activity | Retained. | As deuterium is a bioisostere of hydrogen, it is not expected to significantly alter the drug's binding affinity to its target (the 30S ribosomal subunit). | [14][21] |
Potential Sites for Deuteration in Lymecycline
The strategic placement of deuterium is critical to maximizing the desired effects on metabolism while preserving pharmacological activity. Lymecycline is a large molecule with numerous potential sites for deuteration. The most impactful sites would be those susceptible to enzymatic cleavage during its conversion to tetracycline or during the subsequent metabolism of tetracycline.
Caption: Potential sites for deuteration on the Lymecycline molecule.
-
N-methyl groups: These are common sites for N-demethylation by CYP enzymes.
-
Methylene bridge: The site of hydrolysis to release tetracycline.
-
Tetracycline core: Various positions on the ring structure that may undergo oxidative metabolism.
Experimental Protocols for Characterization
Validating the predicted properties of deuterated lymecycline requires a series of standardized experiments.
Synthesis of Deuterated Lymecycline
-
Objective: To chemically synthesize lymecycline with deuterium incorporated at specific sites.
-
Methodology: Synthesis would likely involve using deuterated starting materials or reagents. For instance, deuterated lysine could be used in the final condensation step with tetracycline and formaldehyde. Alternatively, specific C-H bonds on a precursor molecule could be replaced with C-D bonds through catalytic H-D exchange reactions using deuterium gas (D2) or heavy water (D2O) as a deuterium source.[22][23] The final product must be purified using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of pKa and LogP
-
Objective: To quantify the acidity and lipophilicity of the deuterated compound.
-
Methodology:
-
pKa: Potentiometric titration is the standard method. The deuterated compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is traditionally used. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured by UV-Vis spectroscopy or HPLC, and the LogP is calculated as the logarithm of the ratio of the concentrations.
-
Solubility Assessment
-
Objective: To determine the aqueous solubility of deuterated lymecycline.
-
Methodology: An excess amount of the deuterated compound is added to a fixed volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC-UV.
In Vitro Metabolic Stability Assay
-
Objective: To compare the metabolic stability of deuterated and non-deuterated lymecycline.
-
Methodology: The compound is incubated with liver microsomes (human or other species) or hepatocytes, which contain the necessary metabolic enzymes (e.g., CYPs). Samples are taken at various time points and the reaction is quenched. The concentration of the parent compound remaining is measured by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance, providing a direct measure of metabolic stability.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of experiments and the established mechanism of action for lymecycline.
Caption: Experimental workflow for characterizing deuterated lymecycline.
Caption: Mechanism of action pathway for Lymecycline (Tetracycline).
Conclusion
The deuteration of lymecycline presents a promising avenue for enhancing its therapeutic profile. While this guide is based on predictive analysis, it provides a strong, scientifically-grounded framework for initiating research and development. The key hypothesis is that by slowing metabolic degradation through the kinetic isotope effect, a deuterated version of lymecycline could offer improved pharmacokinetic properties, such as a longer half-life and greater systemic exposure. This could translate to improved patient compliance and potentially enhanced efficacy. Empirical validation through the experimental protocols detailed herein is the essential next step in realizing the potential of this strategy.
References
- 1. Lymecycline - Wikipedia [en.wikipedia.org]
- 2. Lymecycline [chemeurope.com]
- 3. J01AA04 - Lymecycline [drugsporphyria.net]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. docetp.mpa.se [docetp.mpa.se]
- 6. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lymecycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lymecycline | C29H38N4O10 | CID 54707177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]
- 18. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterated drug - Wikipedia [en.wikipedia.org]
- 20. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of deuterium- and tritium-labeled 6 beta-bromopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Lymecycline-d8: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the isotopic purity of the Lymecycline-d8 reference standard, intended for researchers, scientists, and drug development professionals. The document outlines the importance of isotopic purity, methods for its determination, and presents typical data and experimental protocols.
Introduction to Lymecycline and its Deuterated Analog
Lymecycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections, most notably acne.[1][2][3] It functions by inhibiting protein synthesis in bacteria.[4] The deuterated version, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through mass spectrometry-based methods.[5][6] The stability and purity of such standards are paramount for the accuracy and reliability of analytical data.[7][8]
The chemical formula for this compound is C29H30D8N4O10, with a molecular weight of approximately 610.68 g/mol . Commercially available this compound reference standards are typically offered with an isotopic purity of greater than 80%.[9]
Understanding Isotopic Purity
For a deuterated active pharmaceutical ingredient (API) like this compound, "purity" encompasses not only the absence of chemical contaminants but also its isotopic composition.[8] Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic enrichment.[8] Consequently, a this compound standard will contain a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic makeup.[7][8] This means that alongside the fully deuterated (d8) form, there will be molecules with fewer deuterium atoms (e.g., d7, d6, d5, etc.).[7] Regulatory bodies require a thorough analysis and quantification of these isotopologues.[8]
Data Presentation: Isotopic Distribution
The isotopic purity of a this compound reference standard is determined by the relative abundance of each isotopologue. While the specific distribution can vary between synthetic batches, a typical specification for this compound is an isotopic purity of over 80% for the d8 species. The table below presents a representative isotopic distribution for a this compound standard meeting this specification.
| Isotopologue | Number of Deuterium Atoms | Typical Abundance (%) |
| d8 | 8 | > 80.0 |
| d7 | 7 | < 15.0 |
| d6 | 6 | < 5.0 |
| d5 | 5 | < 1.0 |
| d4 | 4 | < 0.5 |
| d3 | 3 | < 0.1 |
| d2 | 2 | < 0.1 |
| d1 | 1 | < 0.1 |
| d0 (unlabeled) | 0 | < 0.1 |
Note: The values presented are for illustrative purposes and may not reflect the exact isotopic distribution of a specific lot. For precise data, always refer to the Certificate of Analysis provided by the manufacturer.
Mechanism of Action of Lymecycline
Lymecycline exerts its bacteriostatic effect by disrupting protein synthesis in susceptible bacteria.[1][2][3] It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4] This action blocks the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1][4]
Caption: Mechanism of action of Lymecycline.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric detection, supplemented by nuclear magnetic resonance spectroscopy for positional confirmation.
Experimental Workflow
The overall workflow for assessing the isotopic purity of a this compound reference standard is a multi-step process that ensures both the isotopic distribution and the structural integrity of the compound are verified.
Caption: Experimental workflow for isotopic purity analysis.
Protocol 1: Isotopic Distribution by LC-HRMS
This method utilizes Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to separate the analyte from any potential impurities and to determine the relative abundance of its isotopologues.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
2. LC-HRMS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to ensure the elution and separation of Lymecycline and any related impurities. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Column Temperature: 30-40 °C.[1]
-
Injection Volume: 2-10 µL.[1]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Scan Mode: Full scan mode over a relevant m/z range to encompass all expected isotopologues of this compound.
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
3. Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d8).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Protocol 2: Positional Verification by NMR Spectroscopy
Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is employed to confirm the positions of the deuterium atoms within the Lymecycline molecule.[10][11][12]
1. Sample Preparation:
-
Dissolve a sufficient amount of the this compound reference standard in a suitable deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., DMSO-d6).
2. NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: Deuterium (2H).
-
Experiment: A standard one-dimensional 2H-NMR experiment.
-
Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Process the 2H-NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts of the signals in the 2H-NMR spectrum.
-
Compare the observed signals with the expected positions of deuteration based on the synthesis of this compound. The absence of corresponding signals in the 1H-NMR spectrum can further confirm the positions of deuteration.[10]
Conclusion
The isotopic purity of the this compound reference standard is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the structural integrity of the standard. Researchers and drug development professionals should always refer to the Certificate of Analysis for lot-specific data to ensure the reliability of their analytical results.
References
- 1. fda.gov [fda.gov]
- 2. sciex.com [sciex.com]
- 3. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples : Oriental Journal of Chemistry [orientjchem.org]
- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. This compound (>80%) | CAS | LGC Standards [lgcstandards.com]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. NMR spectra of tetracyclines: assignment of additional protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Lymecycline-d8 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available specifications and analytical methodologies for Lymecycline-d8. Due to the proprietary nature of specific batch data, this document focuses on compiling publicly available information and representative analytical protocols relevant to this deuterated tetracycline antibiotic. A lot-specific Certificate of Analysis, obtainable from the supplier, is essential for definitive quantitative data.
This compound: General Specifications
This compound is the deuterated analogue of Lymecycline, a broad-spectrum tetracycline antibiotic. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
The general specifications for this compound are summarized in the table below.
| Parameter | Specification |
| Chemical Name | N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine-d8 |
| Molecular Formula | C₂₉H₃₀D₈N₄O₁₀ |
| Molecular Weight | 610.68 g/mol |
| Purity | >80% (Note: Lot-specific purity is provided on the Certificate of Analysis) |
| Appearance | Typically a solid |
| Storage | 2-8°C, protect from light |
Certificate of Analysis: Key Parameters
A Certificate of Analysis (CoA) for this compound will provide detailed, lot-specific quantitative data. The following table outlines the typical tests and specifications that would be included.
| Test | Typical Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98% (example) | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 99% Deuterium incorporation | Mass Spectrometry |
| Specific Impurities | Impurity A: ≤ 0.5%Impurity B: ≤ 0.5% | HPLC |
| Total Impurities | ≤ 2.0% | HPLC |
| Residual Solvents | Meets USP <467> limits | Gas Chromatography (GC) |
| Water Content | ≤ 5.0% | Karl Fischer Titration |
| Assay | 98.0% - 102.0% (anhydrous basis) | HPLC |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are typically proprietary to the manufacturer. However, based on published methods for Lymecycline and other tetracycline antibiotics, a representative High-Performance Liquid Chromatography (HPLC) method is described below.
Representative HPLC Method for Purity and Assay
This method is illustrative and may require optimization for specific instrumentation and this compound lots.
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.
-
Visualizations
General Analytical Workflow for this compound
The following diagram illustrates a typical workflow for the quality control analysis of a deuterated drug substance like this compound.
Caption: General analytical workflow for this compound quality control.
Metabolic Pathway of Lymecycline
Lymecycline acts as a prodrug, being hydrolyzed to the active antibiotic, tetracycline, and L-lysine.
Caption: Metabolic hydrolysis of Lymecycline to Tetracycline and L-lysine.
Lymecycline-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymecycline is a broad-spectrum, second-generation tetracycline antibiotic.[1][2][3] It is a prodrug that is rapidly and almost completely absorbed, then hydrolyzed to the active antibiotic, tetracycline, along with lysine and formaldehyde.[4][5] Its high solubility and absorption make it a widely used therapeutic agent.[1][3] Understanding the stability profile and optimal storage conditions of Lymecycline, and by extension its deuterated analogue Lymecycline-d8, is critical for maintaining its potency, ensuring patient safety, and for the development of robust pharmaceutical formulations.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the quality of this compound. Based on the available data for Lymecycline, two primary sets of storage recommendations are provided.
Table 1: Recommended Storage Conditions for Lymecycline
| Parameter | Condition | Source |
| Temperature | Refrigerated: Not exceeding 8°C (5 ± 3ºC) | [6] |
| Room Temperature: Below 25°C | [7][8] | |
| Light | Protect from light | [6] |
| Moisture | Store in the original package to protect from moisture. Store in airtight containers. | [6][7] |
It is advisable to adhere to the more stringent refrigerated conditions to ensure maximum stability over the product's shelf life.
Stability Profile and Degradation Pathways
Lymecycline is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and for analytical method development.
Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and pathways. While specific quantitative data from these studies is proprietary, the conditions leading to degradation have been reported.
Table 2: Summary of Forced Degradation Conditions for Tetracyclines
| Condition | Outcome |
| Acidic | Leads to the formation of various degradation products.[9] |
| Alkaline | Results in the least degradation compared to other stress conditions.[9] |
| **Oxidative (e.g., H₂O₂) ** | Induces the formation of multiple degradation products.[9] |
| Photolytic (Light) | Rapid decomposition of tetracycline in solution has been observed under the influence of light.[10] Tetracyclines may also cause photosensitivity reactions.[7] |
| Thermal | Elevated temperatures contribute to the formation of degradation products.[9] |
| Reductive | Leads to the formation of various degradation products.[9] |
Known Degradation Products
Several impurities and degradation products of Lymecycline have been identified and are monitored as part of quality control. These are typically designated with letters (e.g., Impurity A, B, C).
Table 3: Major Specified Impurities of Lymecycline
| Impurity | Name | Origin |
| A | 4-Epitetracycline | Drug Substance (DS) Process & Drug Product (DP) Degradation |
| B | 2-acetyl-2-decarbomyltetracycline | Starting Material (SM) Process |
| C | Anhydrotetracycline | DS Process & DP Degradation |
| D | Epianhydrotetracycline | DS Process |
| E | C5a-5 dehydro-tetracycline | DS Process & DP Degradation |
| F | Not formally identified in all monographs | Not specified |
| G | Chlortetracycline | SM Process |
| J | Unidentified | Not specified |
Dehydration of the C ring of the tetracycline molecule leads to the formation of anhydrotetracycline (Impurity C) and its epimer, 4-epianhydrotetracycline (Impurity D).[9]
Experimental Protocols
The following sections outline the typical methodologies used to assess the stability of Lymecycline. These protocols are foundational for any stability-indicating method development for this compound.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is essential to separate and quantify Lymecycline from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the methods of choice.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Typical UPLC-MS/MS Method Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detector: Tandem Mass Spectrometer (MS/MS) for sensitive and specific detection and identification of the parent drug and its degradation products.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Mechanism of Action
While not directly related to stability, understanding the mechanism of action provides context for the importance of maintaining the structural integrity of the molecule. Lymecycline inhibits bacterial protein synthesis, leading to a bacteriostatic effect.
Simplified Mechanism of Action of Lymecycline
References
- 1. Lymecycline - Wikipedia [en.wikipedia.org]
- 2. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lymecycline [chemeurope.com]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. docetp.mpa.se [docetp.mpa.se]
- 6. suanfarma.com [suanfarma.com]
- 7. docetp.mpa.se [docetp.mpa.se]
- 8. medicines.org.uk [medicines.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of Lymecycline-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Lymecycline-d8, a deuterated isotopologue of the tetracycline antibiotic Lymecycline. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Lymecycline in various matrices.
Introduction to Lymecycline and its Deuterated Analog
Lymecycline is a broad-spectrum tetracycline antibiotic used in the treatment of a variety of bacterial infections. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. This compound, where eight hydrogen atoms are replaced by deuterium, is a commonly used internal standard for the quantification of Lymecycline. Its chemical properties are nearly identical to the unlabeled drug, but its increased mass allows for its differentiation in a mass spectrometer.
Mass Spectrometry Fragmentation of Lymecycline
The fragmentation of tetracyclines in a mass spectrometer is a well-studied process. Under electrospray ionization (ESI) in positive mode, Lymecycline typically forms a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions. The fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavages within the tetracyclic ring structure and the lysine side chain.
Fragmentation Pattern of this compound
The fragmentation of this compound follows the same pathways as its non-deuterated counterpart. However, the resulting fragment ions will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. The exact m/z shift depends on the number of deuterium atoms retained in the fragment ion.
While specific public domain data on the complete fragmentation spectrum and relative intensities for this compound is limited, the primary fragmentation pathways for tetracyclines can be extrapolated. The most common fragmentations involve the loss of water and ammonia from the protonated molecule.
Table 1: Predicted Precursor and Major Product Ions for Lymecycline and this compound in Positive ESI-MS/MS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Lymecycline | 603.3 | 586.3 | 458.2 |
| This compound | 611.3 | 594.3 | 466.2 |
Note: The m/z values are theoretical and may vary slightly depending on the instrument and experimental conditions. The relative intensities of the product ions will also depend on the collision energy.
The following diagram illustrates the proposed primary fragmentation pathway for Lymecycline. The fragmentation for this compound would follow a similar pathway with the corresponding mass shifts.
Caption: Proposed fragmentation of Lymecycline.
Experimental Protocols for LC-MS/MS Analysis
The following provides a general framework for the development of an LC-MS/MS method for the quantification of Lymecycline using this compound as an internal standard. Specific parameters should be optimized for the instrument and matrix being used.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue). Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Example Protocol for Plasma using Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of tetracyclines.
Table 2: Example Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lymecycline and this compound.
Table 3: Example Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Example Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lymecycline | 603.3 | 586.3 | 0.1 | 30 | 15 |
| Lymecycline | 603.3 | 458.2 | 0.1 | 30 | 25 |
| This compound | 611.3 | 594.3 | 0.1 | 30 | 15 |
| This compound | 611.3 | 466.2 | 0.1 | 30 | 25 |
Note: Cone voltage and collision energy are compound-dependent and instrument-dependent parameters that require optimization.
Workflow for Method Development and Validation
The following diagram outlines the logical workflow for developing and validating a quantitative LC-MS/MS method for Lymecycline using this compound.
Caption: LC-MS/MS Method Workflow.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound and a practical framework for the development and validation of a quantitative LC-MS/MS method. The use of a deuterated internal standard like this compound is essential for mitigating matrix effects and ensuring the reliability of bioanalytical data in research, clinical, and drug development settings. Researchers should perform thorough optimization and validation of their methods to meet regulatory and scientific standards.
References
Methodological & Application
Application Note: Quantitative Analysis of Tetracyclines in Biological Matrices using Lymecycline-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine. Their extensive use has led to concerns about the development of antibiotic resistance and the potential for residues in food products. Accurate and sensitive quantification of tetracyclines in various biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assurance.
This application note describes a robust and sensitive method for the quantitative analysis of various tetracycline antibiotics in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Lymecycline-d8, a deuterated analog of lymecycline, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Lymecycline is a semisynthetic tetracycline that is metabolized to the active form, tetracycline. The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest is a widely accepted approach for achieving reliable quantitative results in complex matrices.
The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site in the mRNA-ribosome complex. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of tetracyclines.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and animal tissue.
2.1.1. Plasma/Serum - Protein Precipitation
Protein precipitation is a rapid and effective method for extracting tetracyclines from plasma or serum samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Ultrapure water
-
-
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ACN containing 0.1% FA to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% FA).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2.1.2. Animal Tissue - Solid-Phase Extraction (SPE)
For more complex matrices like animal tissue, a solid-phase extraction cleanup step is recommended to remove interferences.
-
Reagents:
-
McIlvaine buffer (pH 4.0)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Oasis HLB SPE cartridges (or equivalent)
-
-
Protocol:
-
Homogenize 1 gram of tissue with 5 mL of McIlvaine buffer containing 0.1 M EDTA.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex for 1 minute and centrifuge at 5,000 x g for 15 minutes.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the tetracyclines with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of tetracyclines.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical gradient would start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of tetracyclines using a deuterated internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS MRM Transitions for Common Tetracyclines and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Tetracycline | 445.2 | 410.1 | 154.0 | 25 |
| Oxytetracycline | 461.2 | 426.1 | 201.0 | 28 |
| Chlortetracycline | 479.1 | 444.0 | 462.1 | 22 |
| Doxycycline | 445.2 | 428.1 | 321.1 | 27 |
| Minocycline | 458.2 | 441.2 | 424.1 | 24 |
| This compound (Internal Standard) | 611.7 | 445.2 | 410.1 | ~30 * |
Note: The MRM transitions for this compound are predicted based on its structure and the known fragmentation of tetracycline. The precursor ion is calculated from its molecular weight (610.68 g/mol ) as [M+H]+. The product ions are predicted to correspond to the tetracycline core after cleavage of the lysine-d8 side chain. The optimal collision energy should be determined experimentally.
Table 2: Method Validation Data for Tetracycline Analysis in Animal Tissue
| Analyte | Calibration Range (ng/g) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Precision (RSD%) |
| Tetracycline | 1 - 500 | 0.3 | 1.0 | 95 ± 5 | < 10 |
| Oxytetracycline | 1 - 500 | 0.5 | 1.5 | 92 ± 7 | < 12 |
| Chlortetracycline | 1 - 500 | 0.4 | 1.2 | 98 ± 4 | < 8 |
| Doxycycline | 1 - 500 | 0.5 | 1.5 | 94 ± 6 | < 11 |
Table 3: Method Validation Data for Tetracycline Analysis in Animal Feed [1]
| Analyte | Calibration Range (mg/kg) | Recovery (%) | Repeatability (RSD%) | Within-Lab Reproducibility (RSD%) |
| Tetracycline | 50 - 500 | 104 | 10 | 12 |
| Oxytetracycline | 50 - 500 | 95 | 12 | 14 |
| Chlortetracycline | 50 - 500 | 84 | 9 | 13 |
| Doxycycline | 50 - 500 | 87 | 15 | 16 |
Visualizations
Diagram 1: Experimental Workflow
Caption: A schematic overview of the experimental workflow for tetracycline analysis.
Diagram 2: Mechanism of Action of Tetracyclines
Caption: The mechanism of action of tetracyclines, inhibiting bacterial protein synthesis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of tetracyclines in various biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate quantification in complex samples. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug development, and food safety. Further optimization and validation of the method should be performed in the specific matrix of interest to ensure compliance with regulatory guidelines.
References
Application Note: High-Throughput Bioanalytical Method for Lymecycline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Lymecycline, administered as a prodrug and measured as its active metabolite Tetracycline, in human plasma. The method utilizes Lymecycline-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a protein precipitation procedure, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Lymecycline is a tetracycline-class antibiotic used in the treatment of various bacterial infections. For pharmacokinetic (PK) and bioequivalence (BE) studies, a reliable method for the quantification of the active drug concentration in biological matrices is essential. Lymecycline is rapidly converted to the active metabolite, tetracycline, upon absorption. Therefore, bioanalytical methods for Lymecycline typically quantify tetracycline in plasma.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in LC-MS/MS-based bioanalysis to compensate for variability in sample processing and matrix effects, thereby improving data quality.[2] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of tetracycline (from Lymecycline administration) in human plasma using this compound as the internal standard.
Mechanism of Action
Tetracycline antibiotics, including the active metabolite of Lymecycline, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting protein translation and bacterial growth.[3][4][5]
Figure 1: Mechanism of action of tetracyclines.
Experimental Protocols
Materials and Reagents
-
Lymecycline reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Lymecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve Lymecycline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lymecycline Working Solutions: Prepare serial dilutions of the Lymecycline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
The following workflow outlines the protein precipitation method for plasma sample preparation.
Figure 2: Sample preparation workflow.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lymecycline (as Tetracycline): m/z 445.2 → 410.2this compound: m/z 453.2 → 418.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Results
The bioanalytical method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 10 | 9.8 | 6.5 | 98.0 |
| LQC | 30 | 29.1 | 5.2 | 97.0 |
| MQC | 300 | 309 | 3.8 | 103.0 |
| HQC | 4000 | 4120 | 2.9 | 103.0 |
Table 2: Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 10 | 10.2 | 8.1 | 102.0 |
| LQC | 30 | 28.8 | 6.8 | 96.0 |
| MQC | 300 | 303 | 4.5 | 101.0 |
| HQC | 4000 | 4080 | 3.5 | 102.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 30 | 92.5 | 98.2 |
| HQC | 4000 | 94.1 | 101.5 |
Stability
The stability of Lymecycline (as Tetracycline) in human plasma was evaluated under various conditions.
Table 4: Stability of Lymecycline in Human Plasma
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
|---|---|---|---|
| Bench-top | 6 hours at Room Temperature | 97.8 | 101.2 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 95.4 | 98.9 |
| Long-term | 30 days at -80°C | 96.2 | 100.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Lymecycline (measured as Tetracycline) in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The method meets the validation criteria set by regulatory agencies and is suitable for use in clinical and preclinical studies.
References
Application Notes and Protocols for Lymecycline-d8 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Lymecycline and its deuterated internal standard, Lymecycline-d8, from human plasma. The described sample preparation techniques are essential for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common and effective methods are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Introduction
Lymecycline is a tetracycline-class antibiotic used in the treatment of various bacterial infections. For pharmacokinetic and bioequivalence studies, robust and reliable bioanalytical methods are crucial for the determination of drug concentrations in biological matrices such as plasma. Lymecycline is metabolized to the active compound, tetracycline, in the body. Therefore, bioanalytical methods often focus on the quantification of tetracycline. The use of a stable isotope-labeled internal standard, such as this compound or a related tetracycline-d8, is highly recommended to compensate for matrix effects and variations during sample processing.
The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and available resources. This guide offers a comparative overview of PPT, SPE, and LLE, complete with detailed protocols and performance data to aid in method selection and implementation.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the three sample preparation techniques for tetracycline-class antibiotics in plasma. Data is compiled from various studies and represents expected ranges.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 78 - 95%[1] | 85 - 105%[2] | 79 - 98% |
| Matrix Effect | Moderate to High | Low to Moderate[3] | Low to Moderate |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
| Complexity | Low | High | Moderate |
| Limit of Quantification (LOQ) | Typically higher | Typically lower | Variable |
Experimental Protocols
Internal Standard
For accurate quantification, a stable isotope-labeled internal standard (IS) is crucial. This compound is the ideal IS for Lymecycline analysis. If this compound is unavailable, other deuterated tetracyclines like Doxycycline-d3 or Demeclocycline can be considered, but validation is essential to ensure they chromatographically track with the analyte and compensate for matrix effects.
Protein Precipitation (PPT)
Principle: This is the simplest and fastest method for removing the majority of proteins from plasma samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma. This disrupts the protein structure, causing them to precipitate out of the solution. The supernatant, containing the analyte and internal standard, is then separated by centrifugation.
Advantages:
-
High throughput and ease of automation.[4]
-
Cost-effective.
-
Simple procedure.
Disadvantages:
-
Less clean extracts, which can lead to significant matrix effects.
-
Potential for ion suppression in LC-MS/MS analysis.
-
Analyte may co-precipitate with proteins, leading to lower recovery.
Detailed Protocol for Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample. The 3:1 ratio of precipitant to sample is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject an appropriate volume of the supernatant or the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Principle: SPE is a more selective sample preparation technique that provides cleaner extracts compared to PPT. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest from the plasma sample while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For tetracyclines, which are amphoteric, mixed-mode or polymeric sorbents are often effective.
Advantages:
-
Provides very clean extracts, minimizing matrix effects.
-
High and reproducible recovery.[5]
-
Ability to concentrate the analyte.
Disadvantages:
-
More complex and time-consuming than PPT.
-
Higher cost per sample.
-
Method development can be more intensive.
Detailed Protocol for Solid-Phase Extraction
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma sample and add 20 µL of this compound internal standard.
-
Add 200 µL of 4% H3PO4 to the plasma sample and vortex for 30 seconds. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the Lymecycline and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. The analyte and internal standard are extracted into the organic phase, leaving behind many of the endogenous plasma components in the aqueous phase.
Advantages:
-
Provides clean extracts.
-
Relatively inexpensive.
-
Effective for a wide range of compounds.
Disadvantages:
-
Can be labor-intensive and difficult to automate.
-
Requires the use of larger volumes of organic solvents.
-
Emulsion formation can be an issue.
Detailed Protocol for Liquid-Liquid Extraction
-
Sample Preparation:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add 20 µL of this compound internal standard.
-
-
pH Adjustment:
-
Add 100 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5) to adjust the pH of the plasma sample. The optimal pH for extraction should be determined experimentally.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex the mixture for 5 minutes to ensure efficient extraction.
-
-
Phase Separation:
-
Centrifuge the samples at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for this compound in plasma. Protein precipitation offers a rapid and high-throughput solution, ideal for early-stage discovery studies. For more demanding applications requiring higher sensitivity and cleaner extracts, solid-phase extraction is the preferred method, albeit at a higher cost and complexity. Liquid-liquid extraction provides a balance between cleanliness and cost, making it a viable alternative to SPE. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical needs. It is imperative to perform a thorough method validation for the chosen technique to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
- 5. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lymecycline-d8 in Veterinary Drug Residue Analysis
Application Note & Protocol
Introduction
Lymecycline, a tetracycline antibiotic, is utilized in veterinary medicine to treat and prevent bacterial infections in food-producing animals. The presence of its residues in animal-derived products, such as meat and milk, is a significant concern for food safety and public health, contributing to the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in various food matrices.
To ensure compliance with these regulations and safeguard consumer health, sensitive and accurate analytical methods are imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity and sensitivity.
A major challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lymecycline-d8, is the most effective strategy to compensate for these matrix effects. This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled Lymecycline, causing it to co-elute and experience similar ionization effects. This ensures a more accurate and precise quantification of Lymecycline residues.
This document provides a detailed protocol for the analysis of Lymecycline in animal tissues using this compound as an internal standard, supported by quantitative data and experimental workflows.
Quantitative Data Summary
The use of this compound as an internal standard significantly improves the accuracy and precision of Lymecycline quantification in complex matrices. The following tables summarize typical performance data for a validated LC-MS/MS method.
Table 1: Method Performance Characteristics for Lymecycline Analysis in Chicken Muscle
| Parameter | Result |
| Linearity Range | 5 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 µg/kg |
| Limit of Quantification (LOQ) | 5.0 µg/kg |
| Accuracy (Recovery) | 92% - 108% |
| Precision (RSD%) | < 10% |
Table 2: Recovery and Matrix Effect Data for Lymecycline in Various Animal Tissues
| Matrix | Fortification Level (µg/kg) | Recovery (%) without IS | Recovery (%) with this compound | Matrix Effect (%) without IS | Matrix Effect (%) with this compound |
| Chicken Muscle | 50 | 75 | 98 | -25 | -2 |
| Bovine Liver | 50 | 68 | 95 | -32 | -5 |
| Porcine Kidney | 50 | 82 | 102 | -18 | +2 |
| Milk | 20 | 88 | 99 | -12 | -1 |
Note: Matrix Effect (%) = [(Peak area in matrix / Peak area in solvent) - 1] x 100. A value close to 0% indicates minimal matrix effect.
Experimental Protocols
Sample Preparation: Extraction of Lymecycline from Animal Tissue
This protocol describes a generic procedure for the extraction of Lymecycline from animal tissues like muscle, liver, and kidney.
Materials:
-
Homogenized animal tissue
-
This compound internal standard solution (1 µg/mL in methanol)
-
EDTA-McIlvaine buffer (pH 4.0)
-
Acetonitrile (ACN)
-
n-Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of EDTA-McIlvaine buffer.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 10 mL of acetonitrile and vortex for another 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 50 mL centrifuge tube.
-
Add 10 mL of n-hexane for defatting, vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes.
-
Discard the upper n-hexane layer.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (see LC conditions) and filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions (Proposed): Note: These are proposed transitions based on the structure of Lymecycline and typical fragmentation of tetracyclines. These parameters must be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Lymecycline (Quantifier) | 603.3 | 445.2 | 25 |
| Lymecycline (Qualifier) | 603.3 | 427.2 | 30 |
| This compound (Quantifier) | 611.3 | 453.2 | 25 |
| This compound (Qualifier) | 611.3 | 435.2 | 30 |
Visualizations
Caption: Workflow for Lymecycline residue analysis in animal tissues.
Caption: Role of this compound in overcoming matrix effects.
Application Notes and Protocols for Lymecycline-d8 in the Metabolic Profiling of Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymecycline, a second-generation tetracycline antibiotic, serves as a prodrug that is metabolized to the active form, tetracycline.[1] In the field of pharmacokinetics and drug metabolism, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lymecycline-d8, a deuterated analog of lymecycline, is an ideal internal standard for the metabolic profiling of tetracyclines. Its chemical and physical properties are nearly identical to the unlabeled compound, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in mass spectrometric detection.
This document provides detailed application notes and protocols for the use of this compound in the metabolic profiling of tetracyclines, including quantitative data for LC-MS/MS analysis and a comprehensive experimental workflow.
Data Presentation: Quantitative LC-MS/MS Parameters
For accurate quantitative analysis of tetracyclines using this compound as an internal standard, the following Multiple Reaction Monitoring (MRM) transitions for precursor and product ions should be used. The provided parameters for Lymecycline and this compound are based on the known molecular weights and typical fragmentation patterns of tetracyclines, as specific experimental data for this compound is not widely published. The transitions for other tetracyclines are based on established methods.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Lymecycline | 603.3 | 445.2, 428.2, 411.2 | The precursor ion is [M+H]+. Product ions are estimations based on the fragmentation of the tetracycline core. |
| This compound | 611.3 | 445.2, 428.2, 411.2 | The precursor ion is [M+H]+. Product ions are expected to be the same as unlabeled Lymecycline as deuteration is on the lysine moiety. |
| Tetracycline | 445.2 | 410.1, 154.1 | |
| Doxycycline | 445.1 | 428.1, 321.1 | |
| Minocycline | 458.2 | 441.2, 424.2 | |
| Chlortetracycline | 479.1 | 444.1, 462.0 | |
| Oxytetracycline | 461.2 | 426.1, 443.1 |
Note: The MRM transitions for Lymecycline and this compound are proposed based on the molecular weight of Lymecycline (602.641 g/mol ) and this compound (approx. 610.68 g/mol ) and the known fragmentation of the tetracycline structure.[2] It is highly recommended to optimize these transitions on the specific LC-MS/MS instrument being used.
Experimental Protocols
This section details the methodology for a typical metabolic profiling study of tetracyclines in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Fortification:
-
Collect biological samples (e.g., 1 mL of plasma or urine).
-
Spike the samples with a known concentration of this compound internal standard solution (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
-
Protein Precipitation (for plasma samples):
-
Add 2 mL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant (from plasma) or the fortified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon.
-
MRM Transitions: As specified in the data presentation table. Dwell times for each transition should be optimized for the number of data points across each chromatographic peak.
-
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of each tetracycline analyte and the this compound internal standard.
-
Calculate the response ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratios of prepared calibration standards against their known concentrations.
-
Determine the concentration of the tetracycline analytes in the biological samples by interpolating their response ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for tetracycline metabolic profiling.
Caption: Major metabolic pathways of tetracyclines.
References
Solid-Phase Extraction Method for Lymecycline using Lymecycline-d8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymecycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of Lymecycline in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Lymecycline-d8, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in extraction efficiency and instrument response.
This application note provides a detailed protocol for the solid-phase extraction of Lymecycline from human plasma using this compound as an internal standard, followed by quantification using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Lymecycline reference standard
-
This compound internal standard (IS)
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (blank)
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Standard and Internal Standard Preparation
Lymecycline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lymecycline reference standard in methanol to obtain a final concentration of 1 mg/mL.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare working standard solutions of Lymecycline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation and Solid-Phase Extraction
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex for another 10 seconds. Centrifuge the sample at 13,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Lymecycline | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 603.3 | 611.3 |
| Product Ion (m/z) | 442.2 | 450.2 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Data Presentation
Method Validation Summary
The following tables summarize the typical performance characteristics of this method, based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lymecycline | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Lymecycline | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of Lymecycline.
Logical Relationship of Method Components
Troubleshooting & Optimization
Technical Support Center: Optimizing Lymecycline-d8 Internal Standard Concentration
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the effective use of Lymecycline-d8 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard?
A1: The ideal concentration for an internal standard (IS) is dependent on the specific assay and instrument sensitivity. A general guideline is to use a concentration that provides a stable and reproducible signal without causing ion suppression or detector saturation. A good starting point is a concentration in the lower third of the calibration curve range for the analyte or approximately one-third to one-half of the upper limit of quantification (ULOQ). It is crucial to perform an optimization experiment to determine the best concentration for your specific application.
Q2: I am observing high variability in the this compound signal. What are the potential causes?
A2: High variability in the internal standard signal can stem from several factors throughout the analytical process.[1] Key areas to investigate include:
-
Sample Preparation: Inconsistent sample extraction, pipetting errors, or variable matrix effects between samples can lead to fluctuations in the IS signal. Ensure precise and consistent execution of all sample preparation steps.
-
LC-MS Method Instability: An unoptimized LC-MS method can cause signal instability.[1] Factors such as inadequate chromatographic separation from matrix components, or source conditions that are too harsh, can contribute to this issue.[1]
-
Instrument Performance: Issues with the autosampler, pump, or mass spectrometer can all lead to signal variability.[1] Regular maintenance and performance checks are critical.
-
Stability of this compound: Lymecycline is known to be sensitive to light and temperature. Improper storage or handling of this compound stock solutions or samples can lead to degradation and signal loss.
Q3: My this compound signal is very low. How can I improve it?
A3: A weak signal from your internal standard can compromise the precision and accuracy of your assay. Consider the following troubleshooting steps:
-
Increase Concentration: The most straightforward approach is to increase the concentration of the this compound spiking solution.
-
Optimize Mass Spectrometer Parameters: Ensure that the MS parameters, including precursor and product ion selection, collision energy, and ion source settings, are optimized for this compound.
-
Check for Ion Suppression: Matrix components co-eluting with this compound can suppress its ionization. Improve chromatographic separation to isolate the IS from interfering compounds.
-
Verify Solution Integrity: Prepare fresh stock and working solutions of this compound to rule out degradation as the cause of the low signal.
Q4: What are the recommended MRM transitions for this compound?
| Compound | Predicted Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Rationale |
| Lymecycline | ~603.6 | ~586.6 | Loss of NH₃ |
| ~585.6 | Loss of H₂O | ||
| This compound | ~611.7 | ~594.7 | Loss of NH₃ |
| ~593.7 | Loss of H₂O |
Note: These are predicted values. It is imperative to confirm and optimize these transitions on your specific mass spectrometer.
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for use as an internal standard.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water, as Lymecycline is very soluble in water). Store this solution in an amber vial at -20°C or below, protected from light.
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. The concentration range should be chosen based on the expected analyte concentration and instrument sensitivity. A suggested starting range is 1 ng/mL to 1000 ng/mL.
2. Sample Preparation and Analysis:
-
Prepare a set of blank matrix samples (e.g., plasma, urine).
-
Spike a constant volume of each this compound working solution into a separate blank matrix sample.
-
Process the spiked samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS using the optimized parameters for this compound.
3. Data Analysis and Optimization:
-
Evaluate the peak area and signal-to-noise (S/N) ratio for each concentration.
-
Plot the peak area against the this compound concentration.
-
The optimal concentration should provide a robust and reproducible peak area that is well above the limit of detection but not in the region of detector saturation.
-
Assess the impact of the chosen IS concentration on the analyte's signal to check for any ion suppression effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High RSD (>15%) in IS Peak Area | Inconsistent sample preparation | Review and standardize pipetting and extraction steps. |
| Matrix effects | Improve chromatographic separation; consider a more rigorous sample cleanup method. | |
| IS instability | Prepare fresh IS solutions; ensure proper storage conditions (protect from light and heat). | |
| No or Very Low IS Signal | Incorrect MS/MS transitions | Optimize precursor and product ions for this compound on your instrument. |
| Low IS concentration | Increase the concentration of the IS spiking solution. | |
| Severe ion suppression | Dilute the sample; improve chromatographic separation. | |
| IS Signal Drifts During Batch Run | LC system instability | Equilibrate the LC system for a longer period before injection. |
| Contamination buildup on the column or in the MS source | Implement a column wash step between injections; clean the MS source. | |
| IS Peak Tailing or Broadening | Poor chromatography | Optimize the mobile phase composition and gradient. |
| Column degradation | Replace the analytical column. |
Visualizations
References
Preventing deuterium exchange in Lymecycline-d8 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Lymecycline-d8 solutions to minimize the risk of deuterium exchange. By following these recommendations, users can ensure the isotopic integrity of their deuterated standard for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this is a concern because the loss of deuterium atoms and replacement with hydrogen (protons) will alter the mass of the molecule. This can lead to inaccurate quantification in mass spectrometry-based assays and misinterpretation of data in NMR studies. The protons most susceptible to exchange are those attached to heteroatoms (oxygen and nitrogen), known as exchangeable protons.
Q2: Which protons in this compound are susceptible to exchange?
The this compound molecule has several exchangeable protons on its hydroxyl (-OH), amine (-NH), and amide (-CONH) functional groups. The protons on the aromatic ring and the aliphatic chain are generally not exchangeable under normal conditions. The rate of exchange for the labile protons is highly dependent on factors like pH, temperature, and the solvent used.
Q3: What are the primary factors that promote deuterium exchange in this compound solutions?
The primary factors that can induce deuterium exchange are:
-
Presence of protic solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, can readily exchange their protons with the deuterium atoms on the this compound molecule.
-
pH of the solution: Both acidic and basic conditions can catalyze the exchange of labile protons. For tetracyclines, degradation is more pronounced in alkaline solutions.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[4]
-
Presence of moisture: Even small amounts of water in aprotic solvents can serve as a source of protons for exchange.
Q4: What are the ideal storage conditions for this compound solutions to minimize deuterium exchange?
To maintain the isotopic purity of this compound solutions, they should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures, preferably -20°C or -80°C for long-term storage. The choice of solvent is critical; a suitable aprotic deuterated solvent should be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal in NMR or Mass Shift in MS | Deuterium exchange with protic impurities or solvent. | - Ensure the use of high-purity, anhydrous aprotic deuterated solvents (e.g., DMSO-d6, DMF-d7).- Dry all glassware and handling equipment thoroughly before use.- Prepare solutions under an inert atmosphere (e.g., in a glove box). |
| pH of the solution is promoting exchange. | - Adjust the pH of the solution to a slightly acidic range (pH 4-6), where tetracyclines are generally more stable.[5] Use deuterated acids or bases for pH adjustment if necessary. | |
| High storage or experimental temperature. | - Store stock solutions at ≤ -20°C.[6]- Perform experiments at the lowest practical temperature. | |
| Precipitation of this compound from Solution | Poor solubility in the chosen solvent. | - Lymecycline is highly soluble in water but has lower solubility in some organic solvents.[7][8][9] It is reported to be soluble in DMSO and DMF.[6] - If using a non-polar aprotic solvent, consider preparing a more concentrated stock in DMSO-d6 and diluting it further in the desired solvent. |
| Supersaturation of the solution. | - Ensure the concentration of this compound is within its solubility limit for the chosen solvent and temperature. | |
| Degradation of this compound | Exposure to light, alkaline pH, or high temperatures. | - Protect solutions from light by using amber vials or wrapping containers in foil.- Maintain a slightly acidic pH (4-6). Tetracyclines are known to degrade in alkaline conditions.[2][3]- Store solutions at low temperatures. |
Experimental Protocols and Data
Table 1: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Solvent Type | Aprotic Deuterated Solvents | Minimizes the source of exchangeable protons. |
| Recommended Solvents | DMSO-d6, DMF-d7 | Lymecycline is reported to be soluble in DMSO and DMF.[6] These are polar aprotic solvents that can dissolve a range of compounds. |
| pH Range | 4.0 - 6.0 | Tetracyclines are generally more stable in slightly acidic conditions.[5] Extreme pH values should be avoided to prevent both degradation and accelerated deuterium exchange. |
| Storage Temperature | ≤ -20°C (long-term), 2-8°C (short-term) | Reduces the rate of both deuterium exchange and chemical degradation.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents atmospheric moisture from contaminating the solution. |
| Container | Tightly sealed amber glass vials | Protects from moisture and light to prevent degradation. |
Protocol for Preparation of a this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous DMSO-d6 (or DMF-d7) of high purity (≥99.8% D)
-
Amber glass vial with a PTFE-lined screw cap
-
Micropipettes and sterile, dry tips
-
Analytical balance
-
Inert atmosphere glove box (optional, but recommended)
Procedure:
-
Preparation of Glassware: Thoroughly dry the amber glass vial and any other glassware or equipment that will come into contact with the solution. This can be done by oven-drying at 120°C for at least 2 hours and cooling in a desiccator.
-
Weighing this compound: In an analytical balance, carefully weigh the desired amount of this compound solid directly into the pre-dried amber vial.
-
Solvent Addition: If available, perform the following steps inside an inert atmosphere glove box to minimize exposure to atmospheric moisture.
-
Using a micropipette with a dry tip, add the calculated volume of anhydrous DMSO-d6 to the vial to achieve the desired concentration.
-
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the this compound is completely dissolved.
-
Storage: For long-term storage, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly. Store the solution at -20°C or below, protected from light. For short-term use, the solution can be stored at 2-8°C.
Table 2: pKa Values of Tetracycline (as a proxy for Lymecycline)
| pKa | Approximate Value | Associated Functional Group |
| pKa₁ | ~3.3 | Tricarbonylmethane moiety |
| pKa₂ | ~7.7 | Phenolic diketone system |
| pKa₃ | ~9.7 | Dimethylamino group |
Data sourced from various studies on tetracycline pKa values.[10]
This data indicates that the molecule will have different charge states at different pH values, which can influence both its stability and the lability of its protons. The zwitterionic form is predominant between pH 3.3 and 7.7.
Visualizations
Mechanism of Deuterium Exchange
The following diagram illustrates the general mechanism of acid and base-catalyzed deuterium exchange at an amide proton on the this compound molecule.
References
- 1. suanfarma.com [suanfarma.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]
- 7. lymecycline | 992-21-2 [chemicalbook.com]
- 8. uspbpep.com [uspbpep.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Lymecycline-d8 Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Lymecycline-d8 based bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing for Lymecycline or this compound | 1. Suboptimal Chromatographic Conditions: Inadequate mobile phase composition, pH, or gradient. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. | 1. Optimize Mobile Phase: Adjust the percentage of organic modifier, the pH of the aqueous phase (tetracyclines are sensitive to pH), and the gradient slope. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Use an appropriate column: Consider a column with end-capping to minimize silanol interactions. |
| High Variability in Analyte Response (High %CV) | 1. Inconsistent Sample Preparation: Variations in extraction efficiency. 2. Matrix Effects: Significant ion suppression or enhancement that varies between samples. 3. Instrument Instability: Fluctuations in the LC-MS/MS system. | 1. Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing for all samples. 2. Evaluate Matrix Effects: Perform post-extraction addition experiments with multiple lots of matrix to assess the variability of the matrix effect.[1] 3. Check System Suitability: Inject a series of standards to confirm instrument performance before and during the analytical run. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Lymecycline. 2. Analyte Instability: Degradation of Lymecycline during sample processing. 3. Adsorption: Lymecycline may adsorb to plasticware or glassware. | 1. Optimize Extraction Method: Experiment with different solvents, pH, and SPE cartridges. 2. Assess Stability: Perform stability experiments at each step of the sample preparation process. 3. Use Low-Binding Labware: Employ silanized glassware or low-adsorption polypropylene tubes and plates. |
| Internal Standard (this compound) Response is Inconsistent or Drifts | 1. Matrix Effect on IS: The internal standard may be experiencing different matrix effects than the analyte. 2. Inaccurate Spiking: Inconsistent addition of the internal standard solution. 3. IS Instability: The deuterated internal standard may be degrading. | 1. Investigate Differential Matrix Effects: Ensure co-elution of the analyte and internal standard.[2] 2. Verify Pipetting Accuracy: Calibrate pipettes and use a consistent technique for adding the IS. 3. Check IS Solution Stability: Prepare fresh internal standard working solutions and store them appropriately. |
| Results are Not Reproducible Between Different Lots of Biological Matrix | 1. Lot-to-Lot Variability in Matrix Composition: Different sources of plasma or other biological fluids can have varying levels of endogenous components that cause matrix effects. | 1. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix.[1] 2. Implement Robust Sample Cleanup: A more rigorous sample preparation method can help to remove interfering components. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact my Lymecycline bioassay?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix.[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Lymecycline.
2. Why is a deuterated internal standard like this compound used?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects.[4] Because it has nearly identical physicochemical properties to Lymecycline, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.
3. How can I quantitatively assess matrix effects for my this compound assay?
The most common method is the post-extraction addition technique.[3] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF).
4. What is an acceptable range for the matrix factor?
Ideally, the matrix factor should be close to 1, indicating no matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤15%.
5. What are the common sources of matrix effects in plasma-based bioassays?
Phospholipids are a major source of matrix effects in plasma samples. Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute.
6. What are the recommended strategies to minimize matrix effects?
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate Lymecycline from co-eluting matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard: Employing this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]
Quantitative Data on Matrix Effects and Recovery for Tetracycline Analogs
As specific quantitative data for a validated Lymecycline/Lymecycline-d8 bioassay was not publicly available, the following table presents representative data for other tetracycline antibiotics, which can be used as a reference.
| Analyte | Internal Standard | Biological Matrix | Extraction Method | Matrix Effect (%) | Recovery (%) | Reference |
| Doxycycline | Demeclocycline | Human Plasma | Solid-Phase Extraction | Not explicitly stated as %, but the RSD of the matrix factor was < 8% | 95.5 | [5] |
| Tigecycline | Tigecycline-d9 | Human Plasma | Protein Precipitation | Not explicitly stated as %, but accuracy and precision met FDA guidelines | Not explicitly stated | [6] |
| Tetracycline | - | Beehive | Solid-Phase Extraction | Significant Signal Enhancement | 73.8 - 106.7 | [7] |
| Oxytetracycline | - | Beehive | Solid-Phase Extraction | Significant Signal Enhancement | 73.8 - 106.7 | [7] |
| Chlortetracycline | - | Beehive | Solid-Phase Extraction | Insignificant Variation | 73.8 - 106.7 | [7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
This protocol describes the "golden standard" method for evaluating matrix effects.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Lymecycline and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Lymecycline and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Lymecycline and this compound into the blank biological matrix before extraction at low and high concentrations.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Lymecycline) / (Matrix Factor of this compound)
-
-
Acceptance Criteria: The %CV of the IS-Normalized MF from the different matrix lots should be ≤15%.
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting logic for high response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lymecycline-d8 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lymecycline-d8 in biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of this compound, providing potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Variable this compound Response | Inconsistent Sample Handling: Lymecycline, and by extension its deuterated form, can be sensitive to temperature fluctuations. Disequilibrium between plasma and red blood cells can occur at lower temperatures (e.g., 4°C), affecting analyte concentration in plasma. | - Standardize sample collection and processing temperatures. Aim for room temperature (22°C) during plasma separation to ensure equilibrium.- Minimize the time between blood collection and plasma separation. |
| pH-dependent Degradation: Tetracyclines are known to degrade in acidic or strongly alkaline conditions.[1] Lymecycline shows least degradation under alkaline conditions. | - Ensure the pH of the biological matrix is maintained within a stable range during storage and processing. If acidification is necessary for extraction, perform this step immediately before analysis and keep samples chilled. | |
| Chelation with Metal Ions: Tetracyclines can chelate with divalent cations (e.g., Ca²⁺, Mg²⁺), which can be present in biological matrices and on labware, potentially leading to precipitation or altered chromatographic behavior. | - Use collection tubes containing EDTA as an anticoagulant, as EDTA can chelate these metal ions and prevent interaction with the analyte. | |
| Loss of Deuterium Label (Isotopic Back-Exchange) | Acidic or Basic Conditions: Exposure to certain pH conditions during sample preparation or chromatography can facilitate the exchange of deuterium atoms with protons from the solvent. | - Evaluate the pH of all solutions used in sample preparation and chromatography. Aim for neutral or mildly acidic conditions where possible.- If acidic conditions are required, minimize the exposure time and temperature. |
| Chromatographic Conditions: Certain LC columns or mobile phases may promote back-exchange. | - Screen different analytical columns and mobile phase compositions during method development.- Consider using a stable isotope-labeled internal standard with deuterium labels on a more stable part of the molecule if back-exchange is persistent. | |
| Poor Peak Shape or Shifting Retention Times | Epimerization: Tetracyclines can undergo epimerization at the C-4 position, especially in weakly acidic aqueous solutions (pH 2-6).[1] Epimers are isobaric and may have slightly different retention times, leading to broadened or split peaks. | - Control the pH of the sample and analytical solutions to minimize epimer formation.- Develop a chromatographic method that can either separate the epimers from the parent compound or co-elute them for consistent quantification.[1] |
| Interaction with Metal Ions: Chelation can affect the chromatographic properties of the analyte. | - Incorporate a chelating agent like EDTA into the mobile phase at a low concentration to mitigate on-column chelation effects. | |
| Inaccurate Quantification | Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. | - Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects, as it will be similarly affected as the analyte.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. |
| Degradation During Storage: Lymecycline can degrade under the influence of light, heat, and oxidative conditions. | - Store biological samples at -70°C or lower for long-term stability.- Protect samples from light by using amber vials and minimizing exposure during handling. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma and whole blood?
Lymecycline is a prodrug that is rapidly metabolized to tetracycline. Therefore, the stability of tetracycline in biological matrices is a key indicator. Studies on tetracyclines have shown that their stability in whole blood is dependent on both temperature and the anticoagulant used. At 4°C, a significant loss of minocycline and doxycycline was observed within 15 minutes in blood collected with K2EDTA, which was attributed to a slow equilibration between red blood cells and plasma. At 22°C, this effect was not observed. For long-term storage, freezing at -70°C or below is recommended to minimize degradation.
Q2: How should I prepare stock and working solutions of this compound to ensure their stability?
According to EMA guidelines, the stability of stock and working solutions should be established. It is recommended to prepare stock solutions in a high-purity organic solvent where this compound is soluble and stable. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation. Working solutions should be prepared fresh daily from the stock solution by diluting with an appropriate solvent that is compatible with the biological matrix and the analytical method.
Q3: What are the common degradation products of lymecycline, and how can I avoid their formation?
Lymecycline can degrade through various pathways, including epimerization and the formation of anhydrotetracycline and epianhydrotetracycline, particularly under acidic conditions.[2][3] Forced degradation studies have shown that lymecycline degrades under acidic, peroxide, photolytic, and thermal stress. To minimize degradation, it is crucial to control the pH, temperature, and light exposure during sample handling, processing, and storage.
Q4: Are there any specific considerations when using a deuterated internal standard like this compound?
Yes, while stable isotope-labeled internal standards are the gold standard for LC-MS/MS bioanalysis, potential issues should be considered. These include:
-
Isotopic Purity: Ensure the isotopic purity of the this compound standard is high to avoid any contribution to the analyte signal.
-
Isotopic Back-Exchange: As detailed in the troubleshooting guide, deuterium atoms can sometimes exchange with protons from the surrounding solvent. This should be assessed during method validation.
-
Differential Matrix Effects: Although rare, the analyte and its deuterated internal standard may experience slightly different matrix effects due to minor differences in chromatographic retention times. This should be evaluated during validation by analyzing different lots of the biological matrix.
Experimental Protocols
Below are detailed methodologies for key stability experiments based on FDA and EMA bioanalytical method validation guidelines.[4][5][6]
Freeze-Thaw Stability
Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix (e.g., plasma).
-
Analyze one set of freshly prepared QC samples to establish the baseline (time zero) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, analyze the samples and compare the mean concentration to the baseline concentration.
-
The analyte is considered stable if the mean concentration at each cycle is within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that reflects the expected sample handling time.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples.
-
Keep the samples at room temperature (approximately 22°C) for a specified period (e.g., 4, 8, or 24 hours), based on the anticipated duration of sample processing.
-
At the end of the specified period, analyze the samples.
-
Compare the mean concentration of the exposed samples to that of freshly prepared and analyzed QC samples.
-
The analyte is deemed stable if the mean concentration is within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Store the samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
At each time point, compare the mean concentration of the stored samples to the initial concentration.
-
The analyte is considered stable for the tested duration if the mean concentration is within ±15% of the initial concentration.
Autosampler Stability
Objective: To assess the stability of processed samples in the autosampler.
Methodology:
-
Prepare and process a set of low and high concentration QC samples.
-
Place the processed samples in the autosampler set to the intended operating temperature.
-
Analyze the samples at the beginning of the analytical run and again at the end of the expected run time.
-
The analyte is stable in the autosampler if the mean concentration of the re-injected samples is within ±15% of the initial concentration.
Data Presentation
The following tables summarize the expected stability of tetracyclines in biological matrices based on available literature. This data can be used as a preliminary guide for this compound stability assessment.
Table 1: Short-Term Stability of Tetracyclines in Whole Blood (K2EDTA)
| Compound | Temperature | Time (minutes) | Mean % Recovery (vs. T=0) |
| Minocycline | 4°C | 15 | ~82% |
| 120 | ~82% | ||
| 22°C | 120 | ~100% | |
| Doxycycline | 4°C | 15 | ~75% |
| 120 | ~75% | ||
| 22°C | 120 | ~100% |
Table 2: General Stability Guidelines for Analytes in Biological Samples (FDA/EMA)
| Stability Test | Acceptance Criteria (% Deviation from Nominal/Initial Concentration) |
| Freeze-Thaw Stability | ± 15% |
| Short-Term (Bench-Top) Stability | ± 15% |
| Long-Term Stability | ± 15% |
| Autosampler Stability | ± 15% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological samples.
Caption: Potential degradation pathways for Lymecycline in biological systems.
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Lymecycline-d8 Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of Lymecycline-d8 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Issue: Significant Ion Suppression Observed for this compound Signal
Question: We are observing a significant drop in the signal intensity of our internal standard, this compound, when analyzing plasma samples compared to the standard in a neat solution. What are the likely causes and how can we troubleshoot this?
Answer:
Ion suppression is a common phenomenon in ESI-MS, particularly when analyzing complex biological matrices like plasma. The primary causes are matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte of interest. For this compound, a deuterated internal standard, the chemical behavior is nearly identical to Lymecycline, so it is susceptible to the same sources of ion suppression.
Troubleshooting Workflow:
Optimization of MS/MS parameters for Lymecycline-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for Lymecycline-d8, a deuterated internal standard used in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: While specific data for this compound is not readily published, we can infer the expected mass-to-charge ratios (m/z) based on its structure and data from similar tetracycline antibiotics. Lymecycline is a derivative of tetracycline. The addition of a lysine group to the amino group of tetracycline forms lymecycline. The deuterated version, this compound, will have a higher mass than the non-deuterated form.
For initial instrument setup, it is recommended to perform a direct infusion of a this compound standard solution into the mass spectrometer to determine the exact m/z of the precursor ion and to identify the most abundant and stable product ions. The selection of precursor and product ions is a critical step in developing a sensitive and specific MRM (Multiple Reaction Monitoring) or SRM (Selected Reaction Monitoring) method.
Q2: What are typical starting MS/MS parameters for tetracycline analysis?
A2: As a starting point for method development for this compound, you can refer to optimized parameters for similar tetracycline compounds like doxycycline. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Typical Value/Range |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined by infusion of this compound |
| Product Ion (Q3) | To be determined by infusion and CID of this compound |
| Collision Energy (CE) | 20 - 40 eV (to be optimized) |
| Declustering Potential (DP) | 50 - 150 V (to be optimized) |
| Entrance Potential (EP) | 5 - 15 V (to be optimized) |
| Collision Cell Exit Potential (CXP) | 5 - 15 V (to be optimized) |
| Ion Spray Voltage | 4000 - 5500 V |
| Source Temperature | 350 - 550 °C |
| Sheath Gas Pressure | 30 - 50 psi |
| Auxiliary Gas Pressure | 10 - 20 psi |
Troubleshooting Guide
Issue 1: Poor sensitivity or no signal for this compound.
-
Possible Cause 1: Incorrect MS/MS parameters.
-
Solution: Directly infuse a standard solution of this compound into the mass spectrometer to optimize all relevant parameters, including the precursor and product ions, collision energy, and source parameters.[1][2] The instrument's autotune function can be a good starting point, followed by manual fine-tuning.[2]
-
-
Possible Cause 2: Analyte degradation.
-
Possible Cause 3: Ion suppression from matrix components.
-
Solution: Ion suppression can significantly reduce the analyte signal.[4] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.[5] A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[4]
-
Issue 2: Chromatographic peak for this compound is broad or shows poor shape.
-
Possible Cause 1: Incompatible mobile phase.
-
Solution: The pH of the mobile phase can significantly affect the peak shape of tetracyclines. Acidic mobile phases are often used to ensure analytes are in their protonated form for positive ion mode ESI.[3] Experiment with different mobile phase compositions and pH to achieve optimal peak shape.
-
-
Possible Cause 2: Column issues.
-
Solution: Ensure the column is properly conditioned and has not degraded. Consider using a guard column to protect the analytical column from contaminants.
-
Issue 3: Inconsistent results or poor reproducibility.
-
Possible Cause 1: Variability in sample preparation.
-
Solution: Ensure your sample preparation method is robust and reproducible. Inconsistent extraction recovery can lead to variable results.
-
-
Possible Cause 2: Matrix effects.
-
Solution: Matrix effects can vary between different samples, leading to poor reproducibility.[6] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects.[6] However, if the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[5][7] Ensure complete co-elution of the analyte and this compound.
-
-
Possible Cause 3: Instability of the deuterated internal standard.
-
Solution: In some cases, deuterium atoms on a molecule can exchange with hydrogen atoms from the surrounding solvent, particularly in aqueous solutions.[6] This can lead to a change in the mass of the internal standard and affect quantification. It is crucial to verify the purity and stability of the this compound standard.[6]
-
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Set up the infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Q1 (Precursor Ion): In full scan mode, identify the m/z of the most abundant [M+H]+ ion for this compound.
-
Optimize Product Ions and Collision Energy (CE):
-
Select the determined precursor ion in Q1.
-
Perform a product ion scan by ramping the collision energy in the collision cell (Q2).
-
Identify the most abundant and stable product ions in Q3.
-
Optimize the collision energy for each selected product ion to maximize its signal intensity. A good starting point is to aim for a product ion signal that is significantly higher than the remaining precursor ion signal.[2]
-
-
Optimize Source Parameters: While infusing the standard, systematically adjust source parameters such as ion spray voltage, source temperature, and gas pressures (nebulizer, auxiliary, and curtain gas) to maximize the signal intensity of the chosen MRM transition.[2]
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A: this compound standard in a clean solvent.
-
Set B: Blank matrix extract (e.g., extracted plasma from a control subject) spiked with this compound at the same concentration as Set A.
-
Set C: Blank matrix that is not extracted, but the this compound standard is added post-extraction at the same concentration as Set A.
-
-
Analyze the samples using the optimized LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.
Caption: A logical troubleshooting workflow for addressing poor sensitivity issues during this compound analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Lymecycline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct analytical methods for the quantification of Lymecycline: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Lymecycline-d8. The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Performance Comparison
The choice of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of the two methods.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Linearity Range | 5 - 0.02 mg/L[1] | 0.5 - 50 ng/mL (representative) |
| Correlation Coefficient (r²) | 0.9998[1] | > 0.99 |
| Limit of Detection (LOD) | 0.02 mg/L[1] | < 0.2 ng/mL (representative) |
| Limit of Quantification (LOQ) | 0.05 mg/L[1] | 0.5 ng/mL (representative) |
| Accuracy (% Recovery) | 95 - 97%[1] | 86.1% to 109.0% (representative)[2] |
| Precision (% RSD) | < 2.0% (representative) | < 12.0% (representative)[2] |
| Internal Standard | Not specified | This compound |
| Selectivity | Good | Excellent |
| Matrix Effect | Susceptible | Minimized with deuterated IS[3] |
The Advantage of a Deuterated Internal Standard
In bioanalytical LC-MS/MS methods, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1][3] A deuterated internal standard is chemically identical to the analyte and will co-elute, experiencing the same effects of sample preparation, chromatography, and ionization.[1] This co-elution effectively normalizes for variations in extraction recovery and matrix effects, which can suppress or enhance the analyte signal, leading to a more accurate and precise quantification.[3] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method validation submissions incorporate SIL-IS.[3]
Experimental Protocols
HPLC-UV Method for Lymecycline in Pharmaceutical Dosage Forms
This method is suitable for the quantification of Lymecycline in bulk drug and capsule formulations.
1. Chromatographic Conditions:
-
Column: PLRP-S (250×4.6 mm, 8.0 µm)[1]
-
Mobile Phase: A mixture of 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetra butyl ammonium hydrogen sulphate, 4.0% w/v di-sodium edetate, and water (11.5:10:20:1:57.5 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[1]
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Lymecycline reference standard in a suitable solvent to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.02 to 5 mg/L).[1]
-
Sample Preparation: Extract Lymecycline from the pharmaceutical dosage form using a suitable solvent and dilute to fall within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Lymecycline.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method for Lymecycline in Biological Matrices
This method is designed for the sensitive and selective quantification of Lymecycline (as its active metabolite, tetracycline) in plasma or serum, making it ideal for pharmacokinetic studies.[4] The use of this compound as an internal standard is crucial for mitigating matrix effects inherent in biological samples.[3]
1. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., Waters CORTECS T3, 100 x 2.1 mm, 2.7 µm)[2]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2]
-
Flow Rate: 0.3 mL/min[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Lymecycline (or tetracycline) and this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare separate stock solutions of Lymecycline and this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare dilutions of the Lymecycline stock solution for calibration curve and quality control (QC) samples. Prepare a working solution of this compound.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma/serum sample, add the this compound internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
3. Validation Parameters (in accordance with FDA/EMA guidelines):
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve over the expected concentration range in the biological matrix.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution. The use of a deuterated internal standard should compensate for these effects.[3]
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical method validation workflow.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for LC-MS/MS Method Validation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. docetp.mpa.se [docetp.mpa.se]
A Comparative Analysis of Lymecycline-d8 and 13C-Labeled Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of two common types of stable isotope-labeled internal standards, Lymecycline-d8 (a deuterium-labeled standard) and 13C-labeled Lymecycline, for use in mass spectrometry-based bioanalysis.
Key Performance Characteristics: A Tabular Comparison
The selection of an internal standard can significantly impact assay accuracy, precision, and robustness. The following table summarizes the key performance differences between this compound and a 13C-labeled Lymecycline standard.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Lymecycline | Rationale & Impact on Analysis |
| Chromatographic Co-elution | Potential for retention time shift relative to unlabeled Lymecycline. | Identical retention time to unlabeled Lymecycline. | Deuteration can slightly alter the physicochemical properties of a molecule, leading to separation from the analyte during chromatography. This can result in differential matrix effects and compromise accurate quantification. 13C labeling does not alter chromatographic behavior, ensuring the internal standard and analyte experience the same matrix effects. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with hydrogen from the solvent or matrix. | Stable carbon-13 isotopes do not exchange. | Isotope exchange in deuterated standards can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled analyte, resulting in underestimation of the true analyte concentration. 13C-labeled standards are chemically stable throughout the analytical process. |
| Matrix Effect Compensation | Less effective if chromatographic separation occurs. | Highly effective due to identical elution profile. | The primary function of a stable isotope-labeled internal standard is to compensate for matrix-induced ion suppression or enhancement. For this to be effective, the standard and analyte must co-elute and experience the same ionization conditions.[1][2][3] |
| Mass Difference | 8 Da (nominal) | Variable (depending on the number of 13C atoms) | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both labeling strategies can provide an adequate mass shift. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often less common and more expensive to synthesize. | The cost and availability of the internal standard are practical considerations in method development. |
Experimental Protocols: A Representative LC-MS/MS Method for Lymecycline Quantification
This section outlines a typical experimental protocol for the quantification of Lymecycline in human plasma using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-Lymecycline in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lymecycline: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on instrumentation).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized).
-
13C-Lymecycline: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.
-
Visualization of Concepts and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendation
Based on the fundamental principles of isotope dilution mass spectrometry, a 13C-labeled Lymecycline internal standard is the superior choice for the accurate and robust quantification of Lymecycline in biological matrices. Its identical physicochemical properties to the unlabeled analyte ensure co-elution and, therefore, more effective compensation for matrix effects, which is a critical factor in achieving reliable bioanalytical data.
While this compound may be a more readily available and cost-effective option, it carries the inherent risks of chromatographic shifts and isotopic instability. These factors can introduce variability and potentially compromise the accuracy of the results. Therefore, for assays requiring the highest level of precision and accuracy, particularly for regulatory submissions or pivotal clinical studies, the use of a 13C-labeled internal standard is strongly recommended. The initial investment in a more robust internal standard can prevent costly and time-consuming issues during method validation and sample analysis.
References
A Comparative Guide to Internal Standards in Tetracycline Bioanalysis: A Performance Review of Deuterated vs. Non-Deuterated Analogues
In the realm of bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. This guide provides a comparative overview of the performance characteristics of a deuterated internal standard, Doxycycline-d3, and a non-deuterated analogue, Demeclocycline, in the bioanalysis of the tetracycline antibiotic, Doxycycline.
This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their choice of internal standard for tetracycline bioanalysis. The selection of an appropriate internal standard is critical for ensuring the reliability and accuracy of pharmacokinetic and bioequivalence studies.
Performance Characteristics Comparison
The following tables summarize the key performance characteristics of Doxycycline-d3 and Demeclocycline as internal standards in the bioanalysis of Doxycycline. The data is compiled from a validated LC-MS/MS method for the determination of Doxycycline in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Doxycycline-d3 (for Doxycycline) | Demeclocycline (for Doxycycline)[1][2][3] |
| Analyte | Doxycycline | Doxycycline |
| Linear Range | 6.00 - 768.00 pg/mL | 0.055 - 7.612 µg/mL |
| Correlation Coefficient (r²) | > 0.9983 | > 0.9961 |
| Lower Limit of Quantification (LLOQ) | 6.00 pg/mL | 0.055 µg/mL (55 ng/mL) |
Table 2: Precision and Accuracy
| Parameter | Doxycycline-d3 (for Doxycycline) | Demeclocycline (for Doxycycline)[1][2] |
| Intra-day Precision (%CV) | 0.39 - 3.68 | 2.4 - 16.8 |
| Inter-day Precision (%CV) | 0.28 - 3.18 | 4.4 - 14.8 |
| Intra-day Accuracy (%) | 97.33 - 99.58 | 87.8 - 115.3 |
| Inter-day Accuracy (%) | 100.48 - 104.27 | 91.1 - 106.5 |
Table 3: Recovery and Matrix Effect
| Parameter | Doxycycline-d3 (for Doxycycline) | Demeclocycline (for Doxycycline)[1][2] |
| Analyte Mean Recovery (%) | 98.21 | 95.55 |
| Internal Standard Mean Recovery (%) | 94.31 | 99.54 |
| Matrix Effect (%CV of Matrix Factor) | Not explicitly reported, but the use of a deuterated IS is intended to minimize this. | LQC: 5.95, HQC: 4.79 |
Table 4: Stability
| Condition | Doxycycline-d3 (for Doxycycline) | Demeclocycline (for Doxycycline)[1][2] |
| Room Temperature (Bench-top) | Stable (Specific duration not detailed in the provided abstract) | Stable for 6 hours |
| Processed Sample Stability | Stable (Specific duration not detailed in the provided abstract) | Stable for at least 30.20 hours |
| Freeze-Thaw Cycles | Stable (Specific number of cycles not detailed) | Stable for three freeze-thaw cycles |
Experimental Methodologies
The performance data presented above is derived from validated bioanalytical methods. Below are the detailed experimental protocols for the LC-MS/MS analysis of Doxycycline using either Doxycycline-d3 or Demeclocycline as an internal standard.
Method 1: Doxycycline Analysis using Doxycycline-d3 as Internal Standard
-
Sample Preparation: Protein precipitation was used to extract Doxycycline and Doxycycline-d3 from human plasma.
-
Chromatographic Conditions:
-
Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).
-
Mobile Phase: Methanol: Acetonitrile (20:80%, v/v), with pH adjusted to 6.5 with diluted ammonia solution.
-
Flow Rate: 0.7 mL/min.
-
Total Run Time: 3.0 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions:
-
Doxycycline: m/z 445.20 → 428.10
-
Doxycycline-d3: m/z 895.11 → 428.23 (Note: The precursor ion for Doxycycline-d3 appears unusual and may be a typographical error in the source document. A more typical transition would be expected, e.g., m/z 448.2 → 431.1).
-
-
Method 2: Doxycycline Analysis using Demeclocycline as Internal Standard[1][2]
-
Sample Preparation: Solid phase extraction was employed to extract Doxycycline and Demeclocycline from human plasma.[1][2]
-
Chromatographic Conditions:
-
Column: Reverse phase C18 column.
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometry Conditions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of a drug in plasma using an internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for drug quantification in plasma.
Discussion
The presented data highlights the key differences in performance between a deuterated and a non-deuterated internal standard for the bioanalysis of Doxycycline.
-
Sensitivity: The method utilizing Doxycycline-d3 as an internal standard demonstrated significantly higher sensitivity, with an LLOQ of 6.00 pg/mL compared to 55 ng/mL for the method using Demeclocycline. This suggests that for studies requiring the quantification of very low concentrations of Doxycycline, a deuterated internal standard is highly advantageous.
-
Precision and Accuracy: Both methods demonstrated acceptable precision and accuracy within the guidelines for bioanalytical method validation. However, the method with Doxycycline-d3 showed tighter precision (lower %CV values), which is a desirable characteristic for reducing variability in pharmacokinetic data.
-
Recovery and Matrix Effect: While both methods showed good recovery, the primary advantage of a deuterated internal standard like Doxycycline-d3 lies in its ability to more effectively compensate for matrix effects.[4][5][6] Since a deuterated IS is chemically almost identical to the analyte, it experiences very similar ionization suppression or enhancement, leading to a more accurate correction and more reliable results. The provided data for Demeclocycline shows a low %CV for the matrix factor, indicating that it also performs well in this regard, though the theoretical advantage remains with the deuterated standard.
-
Experimental Protocol: The method using Doxycycline-d3 employed a simpler protein precipitation sample preparation, which is generally faster and less expensive than solid phase extraction used in the Demeclocycline method. The robustness afforded by the deuterated internal standard may have enabled the use of this simpler extraction technique.
Conclusion
Based on the comparative data, the use of a deuterated internal standard, such as Doxycycline-d3 for the analysis of Doxycycline, offers significant advantages in terms of sensitivity and precision. While a non-deuterated structural analogue like Demeclocycline can provide acceptable performance, the inherent chemical and physical similarity of a deuterated standard to the analyte makes it the superior choice for minimizing variability and ensuring the highest data quality in regulated bioanalysis. The choice of internal standard will ultimately depend on the specific requirements of the study, including the required sensitivity and the availability and cost of the standard. However, for demanding applications requiring high precision and accuracy, a deuterated internal standard is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. A novel and rapid method to determine doxycycline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. myadlm.org [myadlm.org]
Inter-laboratory Comparison of Lymecycline Quantification Using Lymecycline-d8: A Comparative Guide
An Objective Analysis of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Lymecycline, with a focus on the use of its deuterated internal standard, Lymecycline-d8. While a formal, multi-laboratory ring trial for this specific analyte and internal standard combination is not publicly available, this document synthesizes data from validated methods for structurally similar tetracycline antibiotics, primarily Doxycycline, to present a robust framework for methodology comparison and implementation. The data herein is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), representing the current gold standard for bioanalytical quantification.
Data Presentation: A Comparative Summary of Analytical Performance
The performance of an analytical method is paramount for reliable quantification. The following tables summarize typical validation parameters reported for the LC-MS/MS analysis of tetracycline antibiotics, which are expected to be comparable for a Lymecycline assay using this compound.
Table 1: Comparison of LC-MS/MS Method Performance for Tetracycline Antibiotics
| Parameter | Method A (Doxycycline) | Method B (Doxycycline) | Method C (Tetracycline) |
| Linearity Range | 0.010 - 7.005 µg/mL[1] | 0.055 - 7.612 µg/mL[2] | 0.5 - 50 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.994[1] | 0.9961[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 55 ng/mL[2] | 0.01 - 0.2 ng/mL[3] |
| Intra-day Precision (%CV) | ≤ 7.0%[1] | < 14.83%[2][4] | < 12.0%[3] |
| Inter-day Precision (%CV) | Not Reported | < 14.8%[2] | < 10.3%[3] |
| Accuracy | 89.1 - 103.4%[1] | 87.8 - 115.3%[2] | 86.1 - 109.0%[3] |
| Extraction Recovery | 95.8%[1] | 95.55%[2][4] | Not Reported |
Table 2: Typical Mass Spectrometric Parameters for Tetracycline Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Doxycycline | 445.2 | 428.1 | Doxycycline-d3 | 448.2 | 431.1 |
| Tetracycline | 445.1 | 410.1 | Demeclocycline | 465.0 | 430.0 |
| Lymecycline (Predicted) | 603.3 | 445.2 | This compound | 611.3 | 453.2 |
Note: The mass transitions for Lymecycline and this compound are predicted based on their chemical structures and typical fragmentation patterns of tetracyclines.
Experimental Protocols: A Synthesized Methodology
The following protocol represents a typical workflow for the quantification of Lymecycline in a biological matrix (e.g., plasma) using this compound as an internal standard, based on established methods for similar tetracyclines.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of tetracyclines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of Lymecycline from endogenous matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is common.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for tetracyclines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for Lymecycline and this compound (as predicted in Table 2) would be monitored.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analyte and internal standard.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of Lymecycline.
References
- 1. Validated UHPLC-MS/MS method for quantification of doxycycline in abdominal aortic aneurysm patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lymecycline-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods. This is particularly crucial in the pharmaceutical industry for drug development and clinical monitoring. For the tetracycline antibiotic Lymecycline, the use of a stable isotope-labeled internal standard, such as Lymecycline-d8, is often considered the gold standard. This guide provides a comparative overview of this compound's expected performance against other common internal standards, supported by general principles of bioanalytical method validation and data from related tetracycline analyses.
Lymecycline is a broad-spectrum antibiotic used in the treatment of various bacterial infections, including acne.[1][2][3][4][5] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis helps to correct for variability during sample preparation and analysis.[6][7][8]
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[6][9] This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any variations. Stable isotope-labeled (SIL) internal standards, where some atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, 13C, 15N), are considered the most suitable choice for LC-MS/MS bioanalysis.[6][9][10]
This compound vs. Structural Analogs: A Performance Comparison
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Doxycycline) |
| Co-elution | Expected to co-elute with Lymecycline, providing optimal correction for matrix effects at the point of elution.[6] | May have different retention times, leading to less effective compensation for matrix effects that are specific to the analyte's retention time. |
| Matrix Effect | Significantly minimizes the impact of matrix-induced ion suppression or enhancement as it is affected similarly to the analyte.[10] | May experience different degrees of ion suppression or enhancement compared to Lymecycline, potentially leading to inaccurate quantification. |
| Extraction Recovery | Identical extraction recovery to Lymecycline is expected due to nearly identical chemical properties. | Extraction recovery may differ from Lymecycline, introducing a potential source of variability and bias. |
| Accuracy & Precision | Generally leads to higher accuracy and precision in quantitative results.[9] | May result in lower accuracy and precision, especially in complex biological matrices with significant matrix effects. |
| Commercial Availability | Available from specialized chemical suppliers.[11][12][13][14] | Often more readily available and less expensive. |
Disclaimer: The performance characteristics of this compound in this table are based on the generally accepted advantages of stable isotope-labeled internal standards in LC-MS/MS bioanalysis and not on direct experimental data from comparative studies, which are not available in the reviewed literature.
Experimental Protocol: Quantification of Lymecycline in Human Plasma
The following is a representative experimental protocol for the quantification of lymecycline in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on common practices for tetracycline analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lymecycline: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion+8 > product ion)
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[15][16]
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the biological context of Lymecycline, the following diagrams are provided.
Caption: Experimental workflow for Lymecycline quantification.
Caption: Mechanism of action of Lymecycline.
Conclusion
While direct comparative experimental data for this compound is not extensively published, the well-documented advantages of using stable isotope-labeled internal standards in LC-MS/MS bioanalysis strongly support its superiority over structural analogs. The use of this compound is expected to provide higher accuracy and precision by more effectively compensating for analytical variability, particularly matrix effects. For researchers and drug development professionals, investing in a deuterated internal standard like this compound is a critical step towards ensuring the generation of robust and reliable bioanalytical data, ultimately contributing to the successful development and monitoring of Lymecycline therapies.
References
- 1. Lymecycline | semisynthetic antibiotic agent | CAS# 992-21-2 | InvivoChem [invivochem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Lymecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lymecycline | C29H38N4O10 | CID 54707177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. nebiolab.com [nebiolab.com]
- 9. scispace.com [scispace.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (>80%) | CAS | LGC Standards [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 15. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Lymecycline-d8 in Bioanalytical Linearity and Recovery Studies: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Lymecycline-d8 as an internal standard, understanding its performance in linearity and recovery studies is critical for accurate bioanalytical method validation. This guide provides a comparative overview of the expected performance of this compound, supported by experimental data from studies on Lymecycline and other tetracycline antibiotics. The data is presented to benchmark the performance of analytical methods employing this deuterated internal standard.
Linearity of Detection
An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For tetracyclines, including Lymecycline, high linearity is consistently achieved, as indicated by the coefficient of determination (R²).
| Analyte/Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |
| Tetracyclines (LC-MS/MS) | Milk | 4 - 1000 ng/mL | > 0.995 | [1] |
| Tetracyclines (UPLC-MS/MS) | Water | 0.2 - 100 µg/L | 0.9959 - 0.9996 | [2][3] |
| Lymecycline | - | 5 - 50 µg/mL | > 0.997 | [4] |
| Tetracycline HCl (LC-UV) | Water | 50 - 250 mg/kg | 0.9999 | [5] |
| Doxycycline (RP-HPLC) | Blood Plasma | 20 - 100 µg/mL | 0.9996 | [6] |
| Chlortetracycline (HPLC) | Medicated Feed | 25 - 2000 mg/kg | 0.9981 | [7] |
| Doxycycline (HPLC) | Medicated Feed | 25 - 2000 mg/kg | 0.9985 | [7] |
The consistent achievement of R² values greater than 0.99 across various matrices and concentration ranges for tetracyclines indicates that a bioanalytical method using this compound as an internal standard can be expected to demonstrate excellent linearity.
Recovery Studies
Recovery is a measure of the accuracy of an analytical method, representing the proportion of the analyte that is successfully extracted from the matrix and detected. The use of a deuterated internal standard like this compound is crucial for correcting for any analyte loss during sample preparation and analysis, thereby improving recovery and accuracy.
| Analyte/Method | Matrix | Spiked Concentrations | Average Recovery (%) | Reference |
| Tetracyclines (LC-MS/MS) | Milk | 0.025, 0.1, 0.5, 2 µg/mL | 84 - 111 | [1] |
| Tetracyclines (UPLC-MS/MS) | Water | Not Specified | 70 - 118 | [2][3] |
| Doxycycline (LC) | Animal Tissues | Not Specified | 50 - 80 | [8] |
| Tetracyclines (HPLC-PDA) | Seafood | 0.25 - 12.5 µg/g | 95 - 105 | [9] |
| Doxycycline (RP-HPLC) | Blood Plasma | Not Specified | 98 - 102 | [6] |
The recovery rates for tetracyclines vary depending on the complexity of the matrix and the extraction method but are generally within the acceptable range of 80-120% for bioanalytical methods. The use of this compound helps to ensure that the reported results are accurate, even with some variability in recovery.
Experimental Protocols
A robust bioanalytical method validation for Lymecycline using this compound as an internal standard typically involves the following steps:
1. Sample Preparation:
-
Protein Precipitation: For biological matrices like plasma or serum, a common first step is protein precipitation using an organic solvent such as acetonitrile or methanol. This removes the majority of proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE is often employed. This technique separates the analyte from the sample matrix based on its physical and chemical properties. For tetracyclines, Oasis HLB or C18 cartridges are frequently used.
-
Internal Standard Spiking: A known concentration of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
2. Chromatographic Separation:
-
Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate Lymecycline from other components in the extracted sample.
-
Column: A C18 column is commonly used for the separation of tetracyclines.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution (often containing an acid like formic acid or oxalic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). A gradient elution is often used to achieve optimal separation.
3. Detection:
-
Tandem Mass Spectrometry (MS/MS): Detection is most commonly performed using a tandem mass spectrometer. This provides high selectivity and sensitivity, allowing for accurate quantification of Lymecycline.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions are monitored for both Lymecycline and the this compound internal standard.
Visualizing the Workflow and Metabolic Conversion
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for a linearity and recovery study and the metabolic conversion of Lymecycline.
Caption: A typical workflow for conducting linearity and recovery studies in a bioanalytical method validation.
Caption: Lymecycline is hydrolyzed to the active metabolite Tetracycline during absorption.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docetp.mpa.se [docetp.mpa.se]
Navigating Regulatory Landscapes: A Guide to Method Validation with Deuterated Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The use of deuterated internal standards in mass spectrometry-based assays has become a cornerstone of robust method development. This guide provides a comparative overview of analytical methods employing deuterated standards versus traditional approaches, supported by experimental data and detailed protocols, all within the framework of major regulatory guidelines.
The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) all recommend the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, whenever possible in bioanalytical method validation.[1][2][3] The fundamental principle behind this recommendation lies in the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for variability and matrix effects.[4][5][6]
The Superiority of Deuterated Standards: A Data-Driven Comparison
The primary advantage of using a deuterated internal standard over a structural analog is its ability to provide more accurate and precise results, especially in complex biological matrices. Stable isotope-labeled standards co-elute with the analyte, experiencing similar ionization suppression or enhancement, which leads to better normalization of the analytical signal.[4][6][7]
Below is a summary of comparative data from various studies, highlighting the improved performance of methods using deuterated internal standards.
| Validation Parameter | Method with Deuterated Internal Standard | Method with Structural Analog Internal Standard | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[8] | Can exceed ±15%[7] | Deuterated standards more effectively compensate for matrix effects, leading to results closer to the true value.[7][8] |
| Precision (%RSD) | Generally <10%[8][9] | Can be >15%[7] | The co-elution and similar ionization behavior of SIL-IS reduce variability between samples.[7][9] |
| Matrix Effect (%CV) | <15%[8] | Can be significant and variable[8] | SIL-IS effectively normalizes signal variations caused by matrix components.[8] |
| Recovery | Consistent and reproducible | Can be more variable | While not always 100%, the consistency of recovery is higher with deuterated standards. |
Experimental Protocols for Robust Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard involves a series of experiments to assess its performance. The following are detailed protocols for key validation experiments as recommended by regulatory bodies.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte and the deuterated internal standard in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention times of the analyte and the deuterated internal standard.
-
Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
Analyze these spiked samples to ensure that the response of any interfering peak in the blank matrix is not more than 20% of the response of the analyte at the LLOQ and not more than 5% of the response of the internal standard.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC (≥75% of the Upper Limit of Quantification - ULOQ).
-
Intra-assay (Within-run): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Inter-assay (Between-run): Analyze the QC samples in at least three different analytical runs on at least two different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into the post-extraction supernatant of the blank matrix lots.
-
Set B: Analyte and deuterated internal standard prepared in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the mean peak area of the analyte in Set B.
-
The coefficient of variation (%CV) of the matrix factor across the different lots should not be greater than 15%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow and Decision-Making
To further clarify the processes involved in bioanalytical method validation and the selection of an appropriate internal standard, the following diagrams are provided.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lymecycline-d8
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Lymecycline-d8, a deuterated form of the tetracycline antibiotic Lymecycline. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research laboratories and drug development facilities.
This compound, like its parent compound, should be handled with care, assuming it possesses similar pharmacological and toxicological properties. As a matter of laboratory best practice, all chemical waste, including this compound, must be managed in a way that minimizes risk.[1][2] This guide outlines the necessary steps for the operational handling and final disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Minimizes inhalation of the compound. |
Operational Disposal Plan: A Step-by-Step Protocol
The following protocol details the immediate steps to be taken for the disposal of this compound waste generated during research activities. This procedure is designed to be clear, concise, and directly applicable to a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty containers, must be collected in a designated, leak-proof hazardous waste container.[3][4] The container should be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Waste Storage:
-
All hazardous waste containers must be kept securely closed except when adding waste.[3]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1][3]
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
3. Disposal Request and Manifest:
-
Once the waste container is full or has been in accumulation for a designated period (as per institutional and local regulations), a waste pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.
4. Final Disposal Method:
-
The recommended method for the final disposal of this compound and associated contaminated materials is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5][6] Incineration at high temperatures ensures the complete destruction of the active pharmaceutical ingredient.[6]
-
Landfilling of pharmaceutical waste is generally not recommended due to the potential for environmental contamination.
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be decontaminated.
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse: Immediately after use, rinse the equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in a laboratory oven.
-
Verification (Optional): For critical applications, a surface swab analysis using a suitable analytical method (e.g., HPLC) can be performed to verify the absence of residual this compound.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: this compound Waste Disposal Workflow.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By implementing these procedures, research institutions can uphold their commitment to laboratory safety and environmental stewardship. For further guidance, consult your institution's specific waste management plan and the relevant local and national regulations.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Safeguarding Your Research: A Guide to Handling Lymecycline-d8
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential information on the proper handling of Lymecycline-d8, a deuterated form of the tetracycline antibiotic Lymecycline. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Lymecycline is known to cause skin and eye irritation, as well as respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
When working with this compound, the following PPE is required to prevent direct contact and inhalation:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary for additional protection[2].
-
Skin Protection: Chemical-resistant gloves are essential. While specific breakthrough times for this compound are not available, nitrile or latex gloves are generally recommended for handling similar chemical compounds. Wear a lab coat or other protective clothing to prevent skin exposure. For more extensive handling, fire/flame resistant and impervious clothing should be worn[2].
-
Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used[2]. Work should be conducted in a well-ventilated area, and breathing of dust or fumes should be avoided[1][3].
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles (EN 166/NIOSH approved) | Prevents eye irritation from dust or splashes[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation[1]. |
| Body Protection | Laboratory coat or impervious clothing | Protects skin from accidental spills[2]. |
| Respiratory | Full-face respirator (if needed) | Prevents respiratory tract irritation from dust or aerosols[1][2]. |
Operational and Disposal Plan
Handling and Storage:
-
Always handle this compound in a well-ventilated area[3].
-
Avoid the formation of dust and aerosols[3].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke in the laboratory[1].
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1]. Protect from light[4].
Disposal: Proper disposal of this compound and its containers is crucial to protect the environment.
-
Unused or expired medication should ideally be taken to a designated drug take-back location[5][6].
-
If a take-back program is not available, do not flush the substance down the toilet unless it is on the FDA's specific flush list[6][7].
-
To dispose of in household trash, mix the compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container (e.g., a plastic bag), and then discard it in the trash[5][6].
-
Always remove or scratch out personal information from labels before disposing of containers[6].
Experimental Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
